molecular formula C10H10BrFO B8472451 4-Bromo-1-cyclopropylmethoxy-2-fluoro-benzene

4-Bromo-1-cyclopropylmethoxy-2-fluoro-benzene

Cat. No. B8472451
M. Wt: 245.09 g/mol
InChI Key: RJDGKWLOVMOCMM-UHFFFAOYSA-N
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Patent
US07148226B2

Procedure details

The title compound was prepared analogously to Step 1 in Example A(52), where iodoethane was substituted instead of methyl α-bromobutyrate and 4-Bromo-2,6-dichloro-phenol was substituted instead of 4-Bromo-2-fluorophenol of that example.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
ICC.Br[CH:5]([CH2:10][CH3:11])[C:6](OC)=O.BrC1C=C(Cl)C(O)=C(Cl)C=1.[Br:22][C:23]1[CH:28]=[CH:27][C:26]([OH:29])=[C:25]([F:30])[CH:24]=1>>[Br:22][C:23]1[CH:28]=[CH:27][C:26]([O:29][CH2:6][CH:5]2[CH2:11][CH2:10]2)=[C:25]([F:30])[CH:24]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ICC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C(=O)OC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(C(=C1)Cl)O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(C=C1)O)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)OCC1CC1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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